molecular formula C7H6BrClO2S B051797 4-Bromo-2-methylbenzenesulfonyl chloride CAS No. 139937-37-4

4-Bromo-2-methylbenzenesulfonyl chloride

Cat. No.: B051797
CAS No.: 139937-37-4
M. Wt: 269.54 g/mol
InChI Key: KNBSFUSBZNMAKU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Scientific Research Applications

4-Bromo-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If inhaled, the victim should be moved to fresh air immediately and given medical aid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-2-methylbenzene. One common method is to react 4-bromo-2-methylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

4-Bromo-2-methylbenzene+ClSO3H4-Bromo-2-methylbenzenesulfonyl chloride+HCl\text{4-Bromo-2-methylbenzene} + \text{ClSO3H} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-2-methylbenzene+ClSO3H→4-Bromo-2-methylbenzenesulfonyl chloride+HCl

The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, alcohols, and thiols. This reactivity allows it to modify various molecules, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the methyl group at the 2-position.

    2-Bromobenzenesulfonyl chloride: Bromine atom is at the 2-position instead of the 4-position.

    4-Methylbenzenesulfonyl chloride: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-2-methylbenzenesulfonyl chloride is unique due to the presence of both the bromine atom and the methyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSFUSBZNMAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381786
Record name 4-bromo-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139937-37-4
Record name 4-bromo-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-METHYLBENZENESULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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